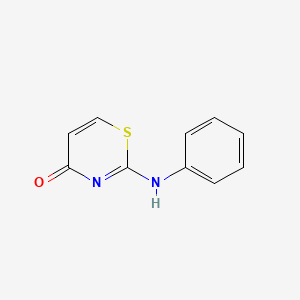

2-Anilino-4H-1,3-thiazin-4-one

Description

Structure

3D Structure

Properties

CAS No. |

65200-44-4 |

|---|---|

Molecular Formula |

C10H8N2OS |

Molecular Weight |

204.25 g/mol |

IUPAC Name |

2-anilino-1,3-thiazin-4-one |

InChI |

InChI=1S/C10H8N2OS/c13-9-6-7-14-10(12-9)11-8-4-2-1-3-5-8/h1-7H,(H,11,12,13) |

InChI Key |

KFSFPGCYKUGMAA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)NC2=NC(=O)C=CS2 |

Origin of Product |

United States |

The 1,3 Thiazin 4 One Scaffold: a Privileged Structure in Academic Research

The 1,3-thiazin-4-one ring system is considered a "privileged scaffold" in medicinal chemistry, a designation for molecular frameworks that are capable of binding to multiple biological targets. This significance stems from the wide array of biological activities exhibited by its derivatives. Academic investigations have revealed that compounds incorporating this core structure display potent antimicrobial, antifungal, antiviral, antitumor, anti-inflammatory, and analgesic properties. saudijournals.comopenmedicinalchemistryjournal.com This broad spectrum of activity makes the scaffold a fertile ground for drug discovery programs.

The structural versatility of the 1,3-thiazin-4-one core allows for the introduction of various substituents at multiple positions, enabling chemists to fine-tune the steric and electronic properties of the molecule to optimize biological activity. This has led to the development of extensive libraries of derivatives, including those fused with other heterocyclic rings to create novel polycyclic systems with unique pharmacological profiles. iucr.org For instance, the fusion of a pyridine (B92270) ring to the thiazinone scaffold yields pyrido[3,2-e] researchgate.neteaspublisher.comthiazin-4-ones, a class of compounds investigated for their potential against parasitic diseases. mdpi.com

Furthermore, the academic importance of this scaffold was underscored by the isolation of thiasporines, naturally occurring compounds from marine-derived actinomycetes that feature a 5-hydroxy-2-phenyl-4H-1,3-thiazin-4-one core. saudijournals.com The existence of this framework in nature provides a biological validation of its significance and inspires further research into its potential as a lead structure for developing new therapeutic agents. The 1,3-thiazin-4-one scaffold is also valued as a synthetic intermediate, serving as a building block for more complex molecular architectures. rjptonline.orgmdpi.com

A Look Back: the Synthesis and Reactivity of 1,3 Thiazin 4 One Derivatives

The synthetic chemistry of 1,3-thiazin-4-ones has a rich history, with methods evolving from classical cyclization reactions to more sophisticated modern strategies. The development of synthetic routes has been chronicled in comprehensive reviews, such as an early work by Ryabukhin, Korzhavina, and Suzdalev covering literature up to 1994, which was later updated by Silverberg and colleagues to include research from 1995 to mid-2018. researchgate.net

Historically, one of the fundamental approaches to constructing the 2-amino-1,3-thiazin-4-one skeleton involves the reaction of thioureas with a suitable three-carbon electrophile. Early methods included the cyclization of N-acylthioureas containing an α,β-unsaturated acid fragment. nih.gov For example, the reaction of acryloyl chloride with thioureas was found to yield hydrochlorides of 3-substituted-2-imino-1,3-thiazinan-4-ones. nih.gov Another well-established route is the reaction of thioureas with β-propiolactone, which first forms an intermediate acid that can be cyclized using acetic anhydride (B1165640). nih.govsemanticscholar.org

For the related benzofused derivatives, 1,3-benzothiazin-4-ones, early syntheses were reported as far back as 1973 by Hori and coworkers. easpublisher.com A general and widely used method for these and other dihydro-1,3-thiazin-4-ones involves the condensation of an amine and an aldehyde to form a Schiff base (imine), which is then cyclized with a mercapto-acid like thiosalicylic acid or 3-mercaptopropionic acid. easpublisher.comnih.gov

Early studies also explored the fundamental reactivity of the 1,3-thiazin-4-one ring. For instance, investigations in the 1980s showed that 2-alkyl-4H-1,3-thiazin-4-one derivatives could undergo hydrolysis to yield ring-opened N-acyl-β-mercaptocrotonamides or be reduced by agents like sodium borohydride (B1222165) (NaBH4) to afford the corresponding dihydro-1,3-thiazin-4-one derivatives. jst.go.jp These foundational studies of synthesis and reactivity paved the way for the more complex investigations seen in contemporary research.

Table 1: Overview of Selected Synthetic Methods for the 1,3-Thiazin-4-one Scaffold

| Method | Reactants | Product Type | Reference |

|---|---|---|---|

| Thiourea (B124793) Cyclization | Thiourea and Acryloyl Chloride | 2-Imino-1,3-thiazinan-4-one | nih.gov |

| Thiourea Cyclization | Thiourea and β-Propiolactone | 6-Unsubstituted 2-Imino-1,3-thiazinan-4-one | nih.govsemanticscholar.org |

| Three-Component Reaction | Amine, Aldehyde, and 3-Mercaptopropionic Acid | 2,3-Disubstituted 1,3-Thiazinan-4-one | semanticscholar.org |

| Schiff Base Cyclization | Aromatic Amine, Aromatic Carbonyl, and Thiosalicylic Acid | 2,3-Diaryl-2,3-dihydro-4H-benzo[e] researchgate.neteaspublisher.comthiazin-4-one | easpublisher.com |

| T3P-Mediated Cyclization | Imine and Thionicotinic Acid | 2,3-Diaryl-2,3-dihydro-4H-pyrido[3,2-e] researchgate.neteaspublisher.comthiazin-4-one | mdpi.com |

Contemporary Research on 2 Anilino 4h 1,3 Thiazin 4 One and Its Analogs

Classical Approaches to the 1,3-Thiazin-4-one Ring System

Traditional methods for the construction of the 1,3-thiazin-4-one ring have been well-established, providing foundational strategies for accessing these heterocycles. These approaches often involve cyclization and condensation reactions that have been refined over decades.

Cyclization Reactions Involving Imines and Thiocarboxylic Acids

A predominant classical method for synthesizing the saturated 1,3-thiazin-4-one ring system involves the cyclocondensation of an imine with a thiocarboxylic acid, most commonly 3-mercaptopropionic acid. nih.govmdpi.com This reaction can be performed as a two-component coupling of a pre-formed imine with the thioacid or as a more convergent three-component reaction where the imine is generated in situ from an aldehyde and an amine. mdpi.comvt.edu

A notable challenge in this synthesis, particularly for N-aryl analogs like this compound, is the reduced nucleophilicity of the N-aryl imine nitrogen compared to its N-alkyl counterparts. mdpi.comresearchgate.netsemanticscholar.org This lower reactivity can lead to failed reactions or low yields under standard thermal conditions. mdpi.comsemanticscholar.org To overcome this, coupling agents such as propylphosphonic anhydride (B1165640) (T3P) have been successfully employed to promote the cyclization at room temperature, providing moderate to good yields of N-aryl-1,3-thiazin-4-ones. mdpi.comwiley.com The use of T3P is advantageous as the byproducts are water-soluble, simplifying purification. vt.edu

The reaction of C-phenyl-N-aryl imines with 3-mercaptopropionic acid, promoted by T3P, has been shown to produce a range of 3-aryl-2-phenyl-2,3,5,6-tetrahydro-4H-1,3-thiazin-4-ones with yields as high as 79%. wiley.com

Table 1: Synthesis of 2-Aryl-3-phenyl-2,3,5,6-tetrahydro-4H-1,3-thiazin-4-ones via Imine and 3-Mercaptopropionic Acid Cyclization

| C-Aryl Substituent (on Imine) | N-Aryl Substituent (on Imine) | Reaction Type | Promoter | Yield (%) | Reference |

|---|---|---|---|---|---|

| Phenyl | Phenyl | 2-Component | T3P | 58 (average) | mdpi.com |

| Various substituted aryl | Phenyl | 2-Component | T3P | 33-75 | mdpi.com |

| Phenyl | Various substituted aryl | 2- or 3-Component | T3P | up to 79 | wiley.com |

Condensation Reactions with Thiosalicylic Acid Derivatives

The condensation of thiosalicylic acid (2-mercaptobenzoic acid) with various reaction partners is a cornerstone for the synthesis of 2,3-dihydro-4H-benzo[e] mdpi.comsemanticscholar.orgthiazin-4-ones, which are benzo-fused analogs of the target compound. easpublisher.com Similar to the non-fused systems, this reaction is commonly carried out with imines (Schiff bases), which can be pre-formed or generated in situ. easpublisher.comsioc-journal.cn The reaction typically proceeds by heating the aromatic amine, an aldehyde, and thiosalicylic acid in a suitable solvent like toluene (B28343) at reflux. easpublisher.com

However, the synthesis of N-aryl substituted benzothiazinones can be challenging due to the low nucleophilicity of the imine nitrogen. researchgate.netresearchgate.net For instance, the reaction of an N-phenyl imine with thiosalicylic acid was reported to fail under certain conditions where the N-methyl imine succeeded. semanticscholar.org The use of activating agents like T3P has proven effective in synthesizing these challenging N-aryl compounds, with yields for 2-aryl-3-phenyl-2,3-dihydro-4H-1,3-benzothiazin-4-ones ranging from 12-43%. mdpi.comresearchgate.net

An alternative approach involves the reaction of thiosalicylic acid with activated nitriles in refluxing pyridine (B92270) to yield benzo[e]-1,3-thiazinones. jcsp.org.pk

Table 2: Synthesis of 2,3-Diaryl-2,3-dihydro-4H-benzo[e] mdpi.comsemanticscholar.orgthiazin-4-ones

| Reactant 1 | Reactant 2 | Reactant 3 | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| Aromatic Amine | Aromatic Aldehyde | Thiosalicylic Acid | Toluene, reflux | Not specified | easpublisher.com |

| N-Aryl Imine | Thiosalicylic Acid | - | T3P, Room Temp | 12-43 | mdpi.comresearchgate.net |

| Pyrimidinamine | Aromatic Aldehyde | Thiosalicylic Acid | Microwave, 10 min | Not specified | sioc-journal.cn |

| Activated Nitriles | Thiosalicylic Acid | - | Pyridine, reflux, 2h | Not specified | jcsp.org.pk |

Alternative Syntheses of 2-Amino-4H-1,3-thiazin-4-ones

Several alternative routes to 2-amino-4H-1,3-thiazin-4-ones, the parent structure of the title compound, have been developed, often starting from thiourea (B124793) or its derivatives. One well-documented method is the reaction of thiourea with dialkyl acetylenedicarboxylates. researchgate.net This reaction can be influenced by the solvent and temperature, leading to the desired 1,3-thiazin-4-one ring system. researchgate.net

These 2-amino-4H-1,3-thiazin-4-one derivatives can then serve as versatile intermediates. For example, they can undergo further reactions, such as three-component reactions with isocyanides and dialkyl acetylenedicarboxylates, to produce more complex fused heterocyclic systems in good yields (76–85%). semanticscholar.orgnih.govnih.gov

Another approach involves the condensation of N-aryl thioureas with α-chloroacetylthiophenes to produce 2-(arylamino)-4-thienyl-1,3-thiazoles, which are structurally related five-membered ring systems. researchgate.net While not directly yielding a thiazinone, this highlights the utility of N-aryl thioureas in building related heterocyclic scaffolds. A more direct, multi-component approach to 4-hydroxy-3,4-dihydro-2H-1,3-thiazine-2-thiones involves the reaction of β-chlorovinyl aldehydes, primary amines, and carbon disulfide. rsc.org

Table 3: Synthesis of 2-Amino-4H-1,3-thiazin-4-one Derivatives

| Starting Material 1 | Starting Material 2 | Solvent/Conditions | Product Type | Yield (%) | Reference |

|---|---|---|---|---|---|

| Thiourea | Alkyl propiolate | 2-Me-THF or Ethyl Acetate, 0-5 °C | 2-Amino-4H-1,3-thiazin-4-one | Not specified | researchgate.net |

| Thiourea | Alkyl propiolate derivatives | Ethanol, reflux | 2-Amino-4H-1,3-thiazin-4-one derivatives | Not specified | researchgate.net |

| β-Chlorovinyl aldehydes | Primary amines | Carbon disulfide, MeCN | 4-Hydroxy-3,4-dihydro-2H-1,3-thiazine-2-thiones | up to 66 | rsc.org |

Modern and Green Chemical Synthesis Strategies

In recent years, there has been a significant shift towards developing more sustainable and efficient synthetic methodologies. For the synthesis of 1,3-thiazin-4-ones, microwave-assisted synthesis and sonochemistry have emerged as powerful green alternatives to conventional heating methods.

Microwave-Assisted Syntheses of 1,3-Thiazin-4-one Derivatives

Microwave irradiation has become a popular tool in organic synthesis due to its ability to dramatically reduce reaction times, often from hours to minutes, and improve product yields. sioc-journal.cnacs.orgbeilstein-journals.org This technique has been successfully applied to the synthesis of 1,3-thiazin-4-one derivatives, particularly in cases where conventional heating is inefficient.

For instance, the synthesis of diaryl benzo mdpi.comsemanticscholar.orgthiazin-4-ones via a three-component, one-pot cyclocondensation of pyrimidinamine, an aromatic aldehyde, and thiosalicylic acid was achieved in just 10 minutes under microwave irradiation. sioc-journal.cn Similarly, microwave heating has been used to overcome the low reactivity of N-aryl imines in their reaction with thionicotinic acid, a reaction that failed under various thermal conditions, to produce pyrido[3,2-e] mdpi.comsemanticscholar.orgthiazin-4-ones in high yields (85–92%) at elevated temperatures (132–145 °C). mdpi.comvt.edu This demonstrates the enabling power of microwave technology for accessing otherwise difficult-to-synthesize compounds.

Table 4: Microwave-Assisted Synthesis of 1,3-Thiazin-4-one Analogs

| Product Type | Reactants | Conditions | Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| Diaryl benzo mdpi.comsemanticscholar.orgthiazin-4-ones | Pyrimidinamine, Aromatic Aldehyde, Thiosalicylic Acid | Microwave | 10 min | Not specified | sioc-journal.cn |

| Pyrido[3,2-e] mdpi.comsemanticscholar.orgthiazin-4-ones | N-Aryl Imines, Thionicotinic Acid | Microwave, 132–145 °C | Not specified | 85-92 | mdpi.comvt.edu |

| Imidazo[5,1-b]thiazin-4-ones | Substituted sulfanyl-imidazole | Microwave, Parallel Synthesis | Short | Good | acs.org |

Sonochemical Routes for 1,3-Thiazin-4-one and Related Systems

Ultrasound has been effectively used in the synthesis of various heterocyclic systems related to 1,3-thiazin-4-ones. A facile sonochemical route for the synthesis of benzo mdpi.comsemanticscholar.orgthiazine (B8601807) derivatives has been reported via a one-pot, multicomponent, copper-catalyzed intramolecular C-H activation reaction. nih.govresearchgate.net This method offers the advantages of using simple starting materials and mild conditions, leading to high yields and reduced reaction times. nih.gov

Furthermore, ultrasound irradiation has been shown to be beneficial in the synthesis of other thiazine-containing structures, such as spiro[acenaphthylene-thiazine]diones and 4H-benzo-1,4-thiazines, often in aqueous media, which enhances the green credentials of the process. niscpr.res.ind-nb.info For example, the synthesis of N-morpholinoethane-1,3-thiazinane-4-ones was achieved via a three-component reaction under ultrasonication. mdpi.com

Table 5: Sonochemical Synthesis of 1,3-Thiazin-4-one Analogs and Related Systems

| Product Type | Reactants | Conditions | Advantages | Reference |

|---|---|---|---|---|

| Benzo mdpi.comsemanticscholar.orgthiazine derivatives | Isocyanides, Aniline (B41778), Benzoyl(acetyl) isothiocyanate adduct | Ultrasound, Cu(I) iodide, Acetone, 30 °C | Reduced reaction times, high yield | nih.govresearchgate.net |

| N-Morpholinoethane-1,3-thiazinane-4-ones | Aldehydes, 2-Morpholinoethanamine, 3-Mercaptopropionic acid | Ultrasound | Efficient three-component reaction | mdpi.com |

| 4H-Benzo-1,4-thiazines | 2-Aminothiophenols, 1,3-Dicarbonyl compounds | Ultrasound, Baker's yeast | Accelerated reaction | d-nb.info |

| 1,3,4-Thiadiazines | Thiocarbohydrazones, Hydrazonoyl halides | Ultrasound, Solvent-free | Ecofriendly, efficient | researchgate.net |

Multicomponent Reactions for Regioselective 1,3-Thiazinone Assembly

Multicomponent reactions (MCRs) have become a powerful tool in organic synthesis, offering an efficient and atom-economical approach to complex molecules from simple starting materials in a single step. For the synthesis of the 1,3-thiazin-4-one scaffold, MCRs provide a regioselective route to assemble the heterocyclic core.

A notable multicomponent strategy involves the reaction of isothiocyanates, hydrazine (B178648) monohydrate, aldehydes, and dialkyl acetylenedicarboxylates. researchgate.netresearchgate.net This approach is valued for its operational simplicity and provides a direct pathway to functionalized mdpi.comdntb.gov.ua-thiazinone compounds in good to excellent yields, often without the need for a catalyst or solvent. researchgate.net Another efficient one-pot, three-component reaction has been developed for the synthesis of novel dihydropyrimido-thiazine-6,7-dicarboxylates. mdpi.comsemanticscholar.org This method utilizes an isocyanide, dialkyl acetylenedicarboxylate (B1228247), and various 2-amino-4H-1,3-thiazin-4-one derivatives to produce the fused-ring products in high yields, typically between 76–85%. mdpi.comsemanticscholar.org

Furthermore, a one-pot multicomponent approach has been successfully applied to the synthesis of benzothiazinones, a fused analog of the 1,3-thiazinone system. nih.gov These strategies highlight the versatility of MCRs in constructing the thiazinone framework and its derivatives, offering an environmentally benign alternative to traditional multi-step methods. researchgate.net

Catalytic Approaches (e.g., T3P-Promoted Cyclizations, Ceric Ammonium Nitrate Catalysis)

Catalysis plays a pivotal role in modern organic synthesis, enabling reactions under milder conditions with enhanced efficiency and selectivity. The synthesis of this compound and its analogs has significantly benefited from various catalytic systems.

T3P-Promoted Cyclizations

Propylphosphonic anhydride (T3P®) has emerged as a highly effective reagent for promoting the cyclization reaction to form 1,3-thiazin-4-one rings. This method typically involves the reaction of a 3-thiocarboxylic acid with an imine. mdpi.comresearchgate.net The T3P-mediated cyclization is operationally simple, can be performed at room temperature, and does not require anhydrous solvents. mdpi.comresearcher.life It has proven particularly useful for the synthesis of N-aryl substituted thiazinones, which are often challenging to prepare using other methods. mdpi.comwiley.com

This catalytic approach has been extensively used to prepare a series of 2-aryl-3-phenyl-2,3-dihydro-4H-pyrido[3,2-e] mdpi.comdntb.gov.uathiazin-4-ones by reacting N-phenyl-C-aryl imines with thionicotinic acid. mdpi.comvt.edu The reactions can be conducted as either two-component or three-component (forming the imine in situ) couplings, affording moderate to good yields up to 79%. mdpi.comwiley.com The byproducts of T3P are water-soluble, simplifying the purification process. researchgate.net

Table 1: Examples of T3P-Promoted Synthesis of 2-Aryl-3-phenyl-2,3-dihydro-4H-pyrido[3,2-e] mdpi.comdntb.gov.uathiazin-4-ones mdpi.comnsf.gov

| Entry | R-group on C-aryl Ring | Yield (%) |

| 1 | p-CH₃ | 43 |

| 2 | o-Cl | 23 |

| 3 | m-Br | 42 |

| 4 | p-F | 50 |

| 5 | p-NO₂ | 41 |

Data sourced from studies on T3P-mediated cyclization reactions. mdpi.comnsf.gov

Ceric Ammonium Nitrate Catalysis

Mechanistic Insights into 1,3-Thiazin-4-one Formation

Understanding the reaction mechanism is crucial for optimizing reaction conditions and expanding the scope of synthetic methodologies. The formation of the 1,3-thiazin-4-one ring is a well-studied process involving several key steps and intermediates.

Proposed Reaction Mechanisms (e.g., Carboxylate Attack, Iminium Ion Formation, Ring Closure)

A widely accepted mechanism for the T3P-promoted synthesis of 2,3-dihydro-4H-1,3-thiazin-4-ones has been proposed. mdpi.comresearchgate.netvt.edu The reaction pathway is initiated by the carboxylate attack from the thiocarboxylic acid onto a phosphorus atom of the T3P reagent. This activation step forms a phosphonate (B1237965) ester intermediate. mdpi.comvt.edu

Subsequently, the nitrogen atom of the imine precursor performs a nucleophilic attack on the activated carbonyl carbon of the phosphonate ester. This step leads to the formation of a tetrahedral intermediate, which then eliminates a phosphonate group to yield a highly electrophilic iminium ion . mdpi.comresearchgate.netvt.edu

The final step is an intramolecular ring closure . The nucleophilic sulfur atom attacks the electrophilic carbon of the iminium ion, forming the six-membered thiazinone ring and regenerating the catalyst or producing a stable byproduct. mdpi.comvt.edu

S,N Double Rearrangement Phenomena in Thiazinone Synthesis

In certain contexts, particularly in the synthesis of fused thiazinone systems, rearrangement reactions can occur. A notable example is the S-N type Smiles rearrangement, which has been studied theoretically in the synthesis of thiazinone-fused pyridines. researchgate.netpublish.csiro.au This intramolecular nucleophilic aromatic substitution is a powerful strategy for forming heterocyclic compounds. researchgate.net The calculated mechanism for this ipso-rearrangement consists of two main steps: an initial intramolecular substitution at the ipso-position, followed by ring closure. researchgate.net A novel S,N-double rearrangement has also been reported in the conversion of an acrylamide (B121943) to a thiazinone. lookchem.com

Formation of Precursor Intermediates (e.g., Schiff Bases, Acyl Thioureas)

The synthesis of 1,3-thiazin-4-ones often relies on the pre-formation or in situ generation of key intermediates.

Schiff Bases (Imines)

Schiff bases, or imines, are common precursors in the synthesis of 2,3-disubstituted 1,3-thiazin-4-ones. These are typically formed through the condensation of an amine and an aldehyde or ketone. easpublisher.com In many synthetic protocols, particularly T3P-promoted reactions, the imine is reacted with a thiocarboxylic acid to yield the final thiazinone product. mdpi.comwiley.com Several procedures utilize a three-component approach where the imine is formed in situ from an aldehyde and an amine, which then immediately reacts with the thio-acid component in the same pot. mdpi.comnsf.gov

Acyl Thioureas

Thiourea and its derivatives serve as important building blocks for the thiazinone ring. The reaction of thioureas with α,β-unsaturated carboxylic esters can lead to the formation of 2-imino-1,3-thiazinan-4-ones. mdpi.comnih.gov This process involves the initial formation of an S-alkylated or N-acylated thiourea intermediate, which then undergoes intramolecular cyclization to furnish the heterocyclic ring. For instance, the treatment of 2-benzoylaminothiobenzamide with concentrated sulfuric acid results in ring closure to form a 4H-3,1-benzothiazin-4-one. mdpi.com

Synthetic Routes to Fused 1,3-Thiazin-4-one Systems (e.g., Benzothiazine, Pyrido[3,2-e]mdpi.comdntb.gov.uathiazin-4-one, Benzimidazole-Thiazinone)

Fusing the 1,3-thiazin-4-one core with other rings, such as benzene (B151609) or other heterocycles, generates structures with distinct properties. Various synthetic strategies have been tailored to create these important fused systems.

Benzothiazine-4-ones

The synthesis of 2,3-dihydro-4H-benzo[e] mdpi.comdntb.gov.uathiazin-4-ones can be achieved by reacting Schiff base intermediates with thiosalicylic acid. easpublisher.com A multicomponent strategy involving 2-mercaptobenzoic acid, amines, and aldehydes is also effective. nih.gov More advanced methods include PPh₃-mediated three-component cyclization of benzodithiol-3-ones, amines, and paraformaldehyde. mdpi.com Intramolecular cyclization of 2-methylthiobenzamides, promoted by Ag₂O/Selectfluor, provides another route to this fused system. mdpi.com

Pyrido[3,2-e] mdpi.comdntb.gov.uathiazin-4-one

This class of fused heterocycles has been synthesized efficiently using the T3P-promoted cyclization methodology. mdpi.comresearcher.lifenih.gov The reaction between N-aryl imines and thionicotinic acid (2-mercaptopyridine-3-carboxylic acid) at room temperature provides ready access to a variety of 2-aryl-3-phenyl-2,3-dihydro-4H-pyrido[3,2-e] mdpi.comdntb.gov.uathiazin-4-ones. mdpi.comiucr.org This method is notable for its success with N-aryl imines and thionicotinic acid, which were previously considered to be substrates of low reactivity. mdpi.com

Benzimidazole-Thiazinone

A convenient one-pot synthesis for novel fused tricyclic benzimidazole-thiazinone derivatives has been reported. dntb.gov.uamdpi.comresearchgate.netnih.gov This method involves the reaction between a substituted trans-acrylic acid and 1H-benzo[d]imidazole-2-thiol. The coupling and subsequent cyclization are facilitated by the coupling reagent TBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) in the presence of a base like DIPEA at room temperature. mdpi.comresearchgate.net The final products are obtained in moderate to good yields. mdpi.com

Table 2: One-Pot Synthesis of Substituted Benzimidazole-Thiazinone Derivatives mdpi.com

| Entry | Substituent on Acrylic Acid | Yield (%) | Melting Point (°C) |

| 1 | Phenyl | 72 | 131–133 |

| 2 | 4-Methylphenyl | 50 | 140–142 |

Data sourced from studies on the TBTU-mediated synthesis of benzimidazole-thiazinones. mdpi.com

Derivatization Strategies for Enhancing Structural Diversity around the this compound Core

The this compound scaffold is a valuable heterocyclic motif in medicinal chemistry. openmedicinalchemistryjournal.com Enhancing the structural diversity of this core is crucial for developing new therapeutic agents. researchgate.net Researchers have employed several derivatization strategies, primarily focusing on modifications at the exocyclic anilino group, the N-3 position, and the C-5 and C-6 positions of the thiazinone ring. These strategies often involve multi-component reactions or the cyclization of functionally diverse precursors.

One prominent strategy is the one-pot, three-component reaction. An efficient synthesis of 2-imino-1,3-thiazin-4-one derivatives has been achieved by reacting primary amines, phenyl isothiocyanate, and acryloyl chloride at room temperature. nih.gov This method avoids the need for a catalyst and allows for the introduction of various substituents by simply changing the primary amine starting material. nih.gov

Another key approach involves the cyclocondensation of substituted precursors. The synthesis of 2-amino-1,3-thiazin-4-ones can be accomplished through the reaction of allylic bromides with thiourea, followed by treatment with an aqueous base. mdpi.com Similarly, the reaction of β-propiolactone with substituted thioureas leads to the formation of 2-imino-1,3-thiazinan-4-ones. nih.gov Structural diversity can be introduced by using variously substituted thioureas or β-propiolactones.

For analogs such as the pyrido[3,2-e] vt.eduthiazin-4-one series, a common method is the cyclization of an imine with a 3-thiocarboxylic acid. mdpi.com Specifically, a series of 2-aryl-3-phenyl-2,3-dihydro-4H-pyrido[3,2-e] vt.eduthiazin-4-ones were prepared via a T3P-mediated cyclization of N-phenyl-C-aryl imines with thionicotinic acid. vt.edu This reaction was effective for producing N-phenyl compounds, which have been historically difficult to prepare. vt.edu The use of various substituted aldehydes to form the initial imine allows for extensive derivatization at the C-2 position of the thiazinone ring. vt.edu

The table below details the synthesis of various 2-aryl-3-phenyl-2,3-dihydro-4H-pyrido[3,2-e] vt.eduthiazin-4-one analogs, showcasing the substituents on the C-2 aryl ring and the corresponding reaction yields. vt.edu

Table 1: Synthesis of 2-Aryl-3-phenyl-2,3-dihydro-4H-pyrido[3,2-e] vt.eduthiazin-4-one Analogs (1a-1n) vt.edu

| Compound | C-2 Aryl Substituent | Yield (%) |

|---|---|---|

| 1a | 4-Nitrophenyl | 45 |

| 1b | 4-Cyanophenyl | 42 |

| 1c | 4-(Trifluoromethyl)phenyl | 52 |

| 1d | 4-Bromophenyl | 63 |

| 1e | 4-Chlorophenyl | 57 |

| 1f | 4-Fluorophenyl | 52 |

| 1g | 4-Tolyl | 42 |

| 1h | 4-Methoxyphenyl | 41 |

| 1i | 3-Nitrophenyl | 45 |

| 1j | 3-Bromophenyl | 58 |

| 1k | 3-Chlorophenyl | 51 |

| 1l | 3-Tolyl | 42 |

| 1m | 3-Methoxyphenyl | 46 |

| 1n | 2-Chlorophenyl | 30 |

Data sourced from VTechWorks. vt.edu

Further derivatization can be achieved by modifying the core structure after its initial synthesis. For instance, the oxidation of the sulfur atom in the thiazinan-4-one ring using an oxidizing agent like KMnO4 can yield the corresponding 1,1-dioxide derivatives, adding another layer of structural and electronic variation. semanticscholar.org

Ring transformation reactions also offer a pathway to novel derivatives. It has been shown that some aminothiazine derivatives can undergo ring opening and recyclization when treated with reagents like hydrochloric acid or hydrogen peroxide, affording different heterocyclic systems. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed insights into the chemical environment of individual atoms. For this compound analogs, both one-dimensional (¹H and ¹³C) and two-dimensional NMR methods are employed to establish connectivity and stereochemistry.

Proton Nuclear Magnetic Resonance (¹H NMR) Applications

¹H NMR spectroscopy is instrumental in identifying the number and type of protons in a molecule. In the study of this compound analogs, specific proton signals provide key structural information.

For instance, in a series of 2-aryl-3-phenyl-2,3-dihydro-4H-1,3-benzothiazin-4-ones, the chemical shift of the proton at the C2 position is particularly informative. arkat-usa.org For meta- and para-substituted aryl rings, this signal appears in a narrow range of 6.01 to 6.14 ppm. arkat-usa.org However, an ortho-nitro substituted analog shows a downfield shift to 7.01 ppm, indicating a different electronic environment due to the proximity of the nitro group. arkat-usa.org

Similarly, for 2-aryl-3-phenyl-2,3-dihydro-4H-pyrido[3,2-e] arkat-usa.orgmdpi.comthiazin-4-ones, the C2-H proton typically resonates as a singlet. mdpi.com For example, in 2-(3-bromophenyl)-3-phenyl-2,3-dihydro-4H-pyrido[3,2-e] arkat-usa.orgmdpi.comthiazin-4-one, this signal is observed at 6.12 ppm. mdpi.com The aromatic protons of the pyridyl and phenyl rings appear as multiplets in the range of 7.18-8.53 ppm. mdpi.com

Detailed ¹H NMR data for various analogs are presented below:

| Compound | Key ¹H NMR Signals (δ, ppm) | Solvent |

| 2-(3-Bromophenyl)-3-phenyl-2,3-dihydro-4H-pyrido[3,2-e] arkat-usa.orgmdpi.comthiazin-4-one | 8.53 (dd, 1H), 8.48 (dd, 1H), 7.63 (s, 1H), 7.47-7.37 (m, 4H), 7.34 (d, 3H), 7.24 (dd, 1H), 7.18 (t, 1H), 6.12 (s, 1H, C2-H) | CDCl₃ |

| 2-(4-Fluorophenyl)-3-phenyl-2,3-dihydro-4H-pyrido[3,2-e] arkat-usa.orgmdpi.comthiazin-4-one | 8.52 (dd, 1H), 8.46 (dd, 1H), 7.48-7.39 (m, 3H), 7.34 (d, 2H), 7.26-7.16 (m, 2H), 6.99 (t, 2H), 6.17 (s, 1H, C2-H) | CDCl₃ |

| 2-(2-Nitrophenyl)-3-phenyl-2,3-dihydro-4H-pyrido[3,2-e] arkat-usa.orgmdpi.comthiazin-4-one | 8.52 (q, 1H), 8.51 (s, 1H), 8.18 (dd, 1H), 7.64 (d, 1H), 7.57 (td, 1H), 7.53-7.46 (m, 1H), 7.47-7.40 (m, 2H), 7.38-7.30 (m, 3H), 7.26-7.21 (m, 1H), 7.15 (s, 1H, C2-H) | CDCl₃ |

| 2-(3-Methylphenyl)-3-phenyl-2,3-dihydro-4H-pyrido[3,2-e] arkat-usa.orgmdpi.comthiazin-4-one | 8.55-8.40 (m, 2H), 7.41 (t, 2H), 7.35 (d, 2H), 7.33-7.23 (m, 4H), 7.23-7.13 (m, 2H), 7.08 (d, 1H), 6.13 (s, 1H, C2-H), 2.31 (s, 3H, CH₃) | CDCl₃ |

| 2,3-Diphenyl-2,3-dihydro-4H-pyrido[3,2-e] arkat-usa.orgmdpi.comthiazin-4-one 1,1-dioxide | 8.77 (d, 1H), 8.62 (d, 1H), 7.67 (dd, 1H), 7.31 (m, 9H), 5.88 (s, 1H, C2-H) | CDCl₃ |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Techniques

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The chemical shifts of carbon atoms are indicative of their hybridization and electronic environment.

In the analysis of 2-aryl-3-phenyl-2,3-dihydro-4H-1,3-benzothiazin-4-ones, the carbonyl carbon (C=O) at the C4 position shows a characteristic signal in the range of 163.4-164.3 ppm. arkat-usa.org The signal for the C2 carbon is also diagnostic, appearing between 64.6 and 65.3 ppm for most meta- and para-substituted compounds. researchgate.net A notable exception is the ortho-nitro derivative, where the C2 signal is shifted upfield to 61.0 ppm, suggesting a through-space interaction with the nitro group. researchgate.net

For pyridothiazinone analogs, the carbonyl carbon resonates at a similar chemical shift. For example, in 2-(3-methoxyphenyl)-3-phenyl-2,3-dihydro-4H-pyrido[3,2-e] arkat-usa.orgmdpi.comthiazin-4-one, the C=O signal is at 163.3 ppm, and the C2 carbon is at 64.9 ppm. nsf.gov

A selection of ¹³C NMR data is provided below:

| Compound | Key ¹³C NMR Signals (δ, ppm) | Solvent |

| 2-(3-Methoxyphenyl)-3-phenyl-2,3-dihydro-4H-pyrido[3,2-e] arkat-usa.orgmdpi.comthiazin-4-one | 163.3 (C=O), 159.8, 156.7, 152.8, 142.0, 140.8, 138.0, 129.6, 129.3, 127.5, 126.2, 125.7, 121.3, 118.9, 114.0, 112.5 (Ar), 64.9 (C2), 55.3 (OCH₃) | CDCl₃ |

| 3-[(4-Methoxyphenyl)(2-cyanoethyl)amino]-4H-pyrido[3,2-e] arkat-usa.orgmdpi.comthiazin-4-one | 169.63, 166.50, 161.00, 156.01, 152.90, 138.17, 131.43, 130.43, 123.50, 119.83, 117.58, 115.89, 55.71, 48.26, 16.61 | CDCl₃ |

| 3-Phenyl-2-(thiophen-3-yl)-2,3-dihydro-4H-pyrido[3,2-e] arkat-usa.orgmdpi.comthiazin-4-one | 162.88 (C=O), 157.49, 152.88, 142.47, 141.50, 137.80, 129.28, 127.32, 127.20, 126.85, 126.33, 126.25, 124.01, 121.26, 61.85 (S-C-N) | d₅-pyridine |

| 2,3-Diphenyl-2,3-dihydro-4H-pyrido[3,2-e] arkat-usa.orgmdpi.comthiazin-4-one 1,1-dioxide | 160.5 (C=O), 153.9, 152.2, 141.3, 139.0, 130.2, 129.8, 129.1, 128.7, 128.4, 128.3, 126.4, 82.4 (C2) | CDCl₃ |

Two-Dimensional NMR Methodologies (e.g., DEPT, HMQC) for Carbon-Proton Relationships

Two-dimensional (2D) NMR techniques, such as Distortionless Enhancement by Polarization Transfer (DEPT) and Heteronuclear Multiple Quantum Coherence (HMQC), are powerful tools for establishing direct and long-range correlations between protons and carbons.

DEPT experiments are used to differentiate between CH, CH₂, and CH₃ groups. HMQC (or its more modern counterpart, HSQC) provides one-bond C-H correlations, allowing for the unambiguous assignment of protonated carbons. For more complex structures, Heteronuclear Multiple Bond Correlation (HMBC) is employed to identify two- and three-bond correlations between protons and carbons, which is crucial for piecing together the molecular framework. For instance, in the structural elucidation of thiasporine A, HMBC correlations were essential in connecting the thiazine moiety to the aniline ring. nih.govacs.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds.

For this compound and its analogs, the most prominent absorption band is that of the carbonyl (C=O) group in the thiazinone ring. This strong absorption typically appears in the range of 1640-1680 cm⁻¹. For example, in a series of 2-aryl-3-phenyl-2,3-dihydro-4H-pyrido[3,2-e] arkat-usa.orgmdpi.comthiazin-4-ones, the C=O stretching vibration is observed between 1644 and 1661 cm⁻¹. mdpi.comnsf.gov In 2-(1H-indol-3-yl)-3-phenyl-2,3-dihydro-4H-pyrido[3,2-e] arkat-usa.orgmdpi.comthiazin-4-one, the C=O stretch is at 1641 cm⁻¹, and an N-H stretch is also observed at 3245 cm⁻¹. iucr.org

The table below summarizes characteristic IR absorption frequencies for some analogs:

| Compound | Key IR Absorption Bands (ν, cm⁻¹) |

| This compound | 1680 (C=O), 1340 (C-N) |

| 2-(3-Bromophenyl)-3-phenyl-2,3-dihydro-4H-pyrido[3,2-e] arkat-usa.orgmdpi.comthiazin-4-one | 1644 (C=O) |

| 2-(3-Methoxyphenyl)-3-phenyl-2,3-dihydro-4H-pyrido[3,2-e] arkat-usa.orgmdpi.comthiazin-4-one | 1661 (C=O) |

| 2-(1H-Indol-3-yl)-3-phenyl-2,3-dihydro-4H-pyrido[3,2-e] arkat-usa.orgmdpi.comthiazin-4-one | 3245 (N-H), 1641 (C=O) |

| 2,3-Diphenyl-2,3-dihydro-4H-pyrido[3,2-e] arkat-usa.orgmdpi.comthiazin-4-one 1,1-dioxide | 1655 (C=O), 1325 (SO₂) |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. For example, the HRMS data for 2-(3-methoxyphenyl)-3-phenyl-2,3-dihydro-4H-pyrido[3,2-e] arkat-usa.orgmdpi.comthiazin-4-one showed an [M+H]⁺ ion at m/z 349.1008, which is consistent with the calculated mass for C₂₀H₁₆N₂O₂S. nsf.gov

Electron impact (EI) ionization can cause the molecular ion to fragment in a predictable manner, providing valuable structural information. Studies on N'-phenyl-3-thioureido-1-diazo-alkan-2-ones have shown that under electron impact, the molecular ions can lose a nitrogen molecule and partially cyclize to form 2-anilino-5,6-dihydro-4H-1,3-thiazin-5-ones. researchgate.net

The following table presents mass spectrometry data for selected analogs:

| Compound | Ionization Mode | [M+H]⁺ (m/z) |

| 2-(3-Methoxyphenyl)-3-phenyl-2,3-dihydro-4H-pyrido[3,2-e] arkat-usa.orgmdpi.comthiazin-4-one | ESI | 349.1008 |

| 3-[(4-Methoxyphenyl)(2-cyanoethyl)amino]-4H-pyrido[3,2-e] arkat-usa.orgmdpi.comthiazin-4-one | ESI | 339 |

| 3-[(4-Bromophenyl)(2-cyanoethyl)amino]-4H-pyrido[3,2-e] arkat-usa.orgmdpi.comthiazin-4-one | ESI | 387, 389 |

| 3-Phenyl-2-(thiophen-3-yl)-2,3-dihydro-4H-pyrido[3,2-e] arkat-usa.orgmdpi.comthiazin-4-one | HRMS | 325.0460 |

| 2,3-Diphenyl-2,3-dihydro-4H-pyrido[3,2-e] arkat-usa.orgmdpi.comthiazin-4-one 1,1-dioxide | HRMS | 351.0790 |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise bond lengths, bond angles, and conformational details.

Crystal structures of several 2,3-diaryl-2,3-dihydro-4H-1,3-benzothiazin-4-ones have been reported. researchgate.net In these structures, the six-membered 1,3-thiazine ring typically adopts an envelope conformation, with the chiral carbon atom at the C2 position forming the flap. researchgate.net The orientation of the aryl group at C2 can be either pseudo-equatorial or pseudo-axial. researchgate.net

Similarly, X-ray diffraction studies of 2-aryl-3-phenyl-2,3-dihydro-4H-pyrido[3,2-e] arkat-usa.orgmdpi.comthiazin-4-ones reveal that these compounds often crystallize as racemic mixtures. iucr.orgnih.gov The thiazine ring in these structures also exhibits an envelope pucker. nih.gov For instance, in 2-(4-fluorophenyl)-3-phenyl-2,3-dihydro-4H-pyrido[3,2-e] arkat-usa.orgmdpi.comthiazin-4-one, the phenyl rings at the C2 and C3 positions are nearly orthogonal to each other. iucr.org

The crystal structure of 3-phenyl-2-(thiophen-3-yl)-2,3-dihydro-4H-pyrido[3,2-e] arkat-usa.orgmdpi.comthiazin-4-one has also been determined, providing detailed information about its solid-state conformation. nih.gov

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental and indispensable technique in the characterization of novel chemical compounds. sciensage.infoeaspublisher.com This process provides quantitative information on the elemental composition of a sample, allowing for the verification of its empirical formula. sciensage.info For newly synthesized analogs of this compound, elemental analysis serves as a crucial checkpoint to confirm that the intended molecular structure has been successfully obtained. The technique involves the combustion of a small, precise amount of the compound, followed by the quantification of the resulting combustion products, such as carbon dioxide, water, and nitrogen gas.

The data obtained from elemental analysis is typically presented as the weight percentage of each element (primarily Carbon, Hydrogen, Nitrogen, and Sulfur for thiazinone derivatives). These experimentally determined values, or "found" percentages, are then compared against the "calculated" or "required" percentages derived from the compound's theoretical molecular formula. sciensage.infoeaspublisher.com A close correlation between the found and calculated values, typically within a narrow margin of ±0.4%, provides strong evidence for the compound's purity and confirms its elemental composition. derpharmachemica.com This verification is essential to substantiate the findings from spectroscopic methods and to ensure the structural integrity of the synthesized molecules.

Detailed research findings from the synthesis of various 1,3-thiazin-4-one and 1,3-benzothiazin-4-one analogs demonstrate the routine and successful application of this method for structural validation. sciensage.infoeaspublisher.com For instance, a series of thiazine derivatives prepared from substituted chalcones underwent elemental analysis, which confirmed their proposed structures. sciensage.info Similarly, the analysis of synthesized 1,3-benzothiazin-4-ones showed that the experimental percentages of C, H, N, O, and S were in excellent agreement with the calculated values, thereby corroborating their successful synthesis. easpublisher.com

The following tables present the elemental analysis data for several representative 1,3-thiazin-4-one analogs.

Table 1: Elemental Analysis Data for Substituted 1,3-Thiazine Analogs sciensage.info

This table displays the calculated and experimentally found elemental percentages for a series of 1,3-thiazine derivatives.

| Compound ID | Molecular Formula | Analysis | %C | %H | %N | %S | %O | %Cl | %Br |

| IVa | C₁₆H₁₁Cl₂N₃O₃S | Calc. | 48.50 | 2.80 | 10.60 | 8.09 | 12.11 | 17.89 | - |

| Found | 48.46 | 2.78 | 10.56 | 8.11 | 12.09 | 17.82 | - | ||

| IVb | C₁₆H₁₂ClN₃O₄S | Calc. | 50.87 | 3.20 | 11.12 | 8.49 | 16.94 | 9.38 | - |

| Found | 50.86 | 3.19 | 11.10 | 8.52 | 16.93 | 9.36 | - | ||

| IVc | C₁₆H₁₁BrClN₃O₃S | Calc. | 43.61 | 2.52 | 9.54 | 7.27 | 10.89 | 8.04 | 18.13 |

| Found | 43.58 | 2.56 | 9.56 | 7.23 | 10.83 | 8.10 | 18.09 | ||

| IVd | C₁₆H₁₂ClN₃O₃S | Calc. | 48.80 | 3.07 | 10.67 | 8.14 | 20.31 | 9.00 | - |

| Found | 48.77 | 3.09 | 10.65 | 8.17 | 20.33 | 9.06 | - |

Table 2: Elemental Analysis Data for 1,3-Benzothiazin-4-one Analogs easpublisher.com

This table shows the calculated and found elemental percentages for synthesized 1,3-benzothiazin-4-one derivatives.

| Compound ID | Molecular Formula | Analysis | %C | %H | %N | %S | %O |

| AB-001 | C₁₅H₁₀N₂O₃S | Calc. | 53.11 | 3.85 | 14.08 | 12.89 | 16.08 |

| Found | 53.10 | 3.80 | 14.00 | 12.92 | 16.18 | ||

| AB-002 | C₂₁H₁₅N₃O₅S | Calc. | 59.85 | 3.59 | 9.97 | 7.61 | 18.98 |

| Found | 59.80 | 3.65 | 9.80 | 7.79 | 18.96 |

Reactivity and Transformation Mechanisms of 1,3 Thiazin 4 One Ring Systems

Reactivity of the Ring Atoms with Electrophilic Species

The 1,3-thiazin-4-one ring, particularly when substituted with an electron-donating group like the anilino group at the C2 position, possesses regions of high electron density, making it susceptible to attack by electrophiles. libretexts.orgmasterorganicchemistry.com Electrophilic substitution reactions are a key class of transformations for such aromatic and heteroaromatic systems. libretexts.orgmasterorganicchemistry.com

One of the most significant electrophilic substitution reactions is the Vilsmeier-Haack reaction, which is widely used for the formylation of electron-rich aromatic and heterocyclic compounds. organic-chemistry.orgnih.gov The reaction employs a Vilsmeier reagent, typically a chloroiminium ion, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). wikipedia.orgijpcbs.com This reagent is a moderately strong electrophile that can attack activated ring systems. wikipedia.orgijpcbs.com

In the context of 2-anilino-4H-1,3-thiazin-4-one, the Vilsmeier-Haack reaction is anticipated to proceed via electrophilic attack on an activated carbon position. The initial step involves the formation of the Vilsmeier reagent, which is then attacked by the electron-rich thiazinone ring system. wikipedia.org The resulting iminium ion intermediate is subsequently hydrolyzed during aqueous workup to yield the corresponding aldehyde. wikipedia.org The reaction of various benzoxazinone (B8607429) derivatives with the Vilsmeier reagent has been shown to result in formylation or more complex electrophilic rearrangements, highlighting the utility of this reaction for functionalizing related heterocyclic systems. researchgate.net

Reactivity of the Ring Atoms with Nucleophilic Species

The 1,3-thiazin-4-one ring contains several electrophilic centers that are susceptible to nucleophilic attack. The most prominent sites are the carbonyl carbon (C4) and the imino carbon (C2).

A key reaction involving nucleophiles is the hydrolysis of the 2-amino-1,3-thiazin-4-one system. Transformation of 2-aminothiazin-4-one derivatives into the corresponding 1,3-thiazinane-2,4-diones can be achieved through hydrolysis in an acidic medium. nih.gov This transformation proceeds via nucleophilic attack of water on the C2 carbon, leading to the replacement of the amino group with a carbonyl group. A two-step, one-pot method involving acetylation of the 2-amino group followed by mild hydrolysis has also been developed to achieve this conversion efficiently. nih.gov

The reactivity of 2-amino-4H-1,3-thiazin-4-one derivatives with other nucleophiles has also been explored. In certain multi-component reactions, the thiazinone derivative, after being deprotonated by a zwitterionic adduct, acts as a nucleophile itself. mdpi.com This demonstrates the dual electrophilic and nucleophilic potential of the molecule. Furthermore, related 1,4-thiazine systems have been shown to undergo ring contraction upon reaction with nucleophiles, where the initial attack occurs at the C4 carbonyl carbon, followed by cleavage of the S-C bond. nih.gov This suggests that the C4 position in this compound is a viable site for nucleophilic attack, potentially leading to ring-opening or rearrangement reactions.

Alkylation Reactions and Regioselectivity on 1,3-Thiazin-4-one Derivatives

Alkylation is a fundamental transformation for modifying the 1,3-thiazin-4-one scaffold. The presence of multiple nucleophilic centers (N3, the exocyclic anilino nitrogen, S1, and O4) makes the study of regioselectivity a critical aspect of its chemistry. The outcome of alkylation reactions often depends on the specific substrate, the nature of the alkylating agent, and the reaction conditions (e.g., the base and solvent used).

Studies on analogous 2-(arylimino)-2,3-dihydrobenzo[e] mdpi.comresearchgate.net-thiazin-4-ones have shown that alkylation occurs regioselectively at the ring nitrogen (N3). researchgate.net Similarly, the sodium salt of 3H-benzo[e] mdpi.comresearchgate.netthiazine-2,4-dione is readily alkylated at the N3 position. researchgate.net This preference for N3 alkylation can be attributed to the formation of a stable amide-like anion at this position. However, for related systems containing a thione group at C2 (2-thioxo-2,3-dihydrobenzo[e] mdpi.comresearchgate.netthiazin-4-one), alkylation can produce a mixture of regioisomers, with S-alkylation at the exocyclic sulfur atom occurring in the presence of a non-interfering base like triethylamine. researchgate.net These findings suggest that for this compound, alkylation is most likely to occur at the N3 position, though reaction at the exocyclic nitrogen cannot be entirely ruled out and may be influenced by steric and electronic factors.

Oxidations and Reductions of the 1,3-Thiazine Ring Sulfur

The sulfur atom at position 1 of the 1,3-thiazin-4-one ring is in a thioether-like state and is therefore susceptible to oxidation. This reaction provides a direct route to modify the electronic properties of the ring and is a common transformation for sulfur-containing heterocycles.

The oxidation of substituted 1,3-thiazinan-4-ones (the saturated analogue) to the corresponding 1,3-thiazinan-4-one-1,1-dioxide derivatives has been successfully achieved using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄). nih.govsemanticscholar.org Another effective method involves the use of 30% hydrogen peroxide (H₂O₂) in the presence of a tungsten trioxide (WO₃) catalyst. nih.gov These reactions convert the sulfide (B99878) to a sulfone, significantly altering the geometry and electronic nature of the sulfur atom. It is expected that the unsaturated this compound would undergo similar oxidation at the sulfur atom to yield the corresponding S-oxide and S,S-dioxide derivatives under controlled oxidation conditions. Reduction of the ring sulfur is less common and not prominently featured in the literature for this class of compounds.

Reactions Exploiting Ring Nitrogen and Carbon Atoms for Fused Heterocycle Synthesis

The this compound ring is an excellent synthon for the construction of fused heterocyclic systems. The embedded N3-C4=O and C2-N(H)-Ar moieties can participate in cyclocondensation reactions with various bifunctional reagents to build new rings onto the thiazinone framework.

A notable example is the efficient one-pot, three-component reaction between 2-amino-4H-1,3-thiazin-4-one derivatives, an isocyanide, and a dialkyl acetylenedicarboxylate (B1228247). mdpi.comnih.gov This reaction leads to the synthesis of six-membered-ring fused thiazine-dicarboxylates, specifically 4-oxo-4,6-dihydropyrimido[2,1-b] mdpi.comresearchgate.netthiazine (B8601807) derivatives, in good yields (76-85%). mdpi.com The proposed mechanism suggests that a zwitterion formed from the isocyanide and the acetylenedicarboxylate deprotonates the thiazinone at N3. mdpi.com This is followed by a nucleophilic attack from the N3 anion onto the activated intermediate, ultimately leading to cyclization and the formation of the fused pyrimidine (B1678525) ring. mdpi.comnih.gov This reaction highlights the nucleophilicity of the ring nitrogen and its utility in constructing complex heterocyclic architectures.

The table below summarizes the outcomes of a three-component reaction to synthesize various pyrimido[2,1-b] mdpi.comresearchgate.netthiazine derivatives.

| Entry | Thiazinone Substituent (R¹) | Isocyanide (R²) | Acetylene Dicarboxylate (R³) | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1 | H | t-Butyl | Methyl (DMAD) | 10a | 80 | mdpi.com |

| 2 | H | t-Butyl | Ethyl (DEAD) | 10b | 85 | mdpi.com |

| 3 | H | Cyclohexyl | Methyl (DMAD) | 10c | 78 | mdpi.com |

| 4 | Methyl | t-Butyl | Methyl (DMAD) | 10f | 81 | mdpi.com |

| 5 | Methyl | Cyclohexyl | Ethyl (DEAD) | 10i | 82 | mdpi.com |

| 6 | Phenyl | t-Butyl | Ethyl (DEAD) | 10n | 85 | mdpi.com |

Computational Chemistry and Theoretical Studies on 2 Anilino 4h 1,3 Thiazin 4 One

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of many-body systems. For 2-Anilino-4H-1,3-thiazin-4-one, DFT calculations have been employed to elucidate its molecular geometry, orbital energies, and reactivity patterns. These studies typically utilize specific basis sets, such as 6-311++G(d,p), to achieve a high level of accuracy.

The first step in computational analysis is to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. For this compound, theoretical calculations predict a non-planar conformation. The thiazinone ring itself is not perfectly flat, and the anilino (phenylamino) group is twisted relative to this ring.

One study calculated the dihedral angle, which describes the twist between the phenyl ring and the thiazinone core, to be approximately 36.5°. This twisting is a critical feature of the molecule's ground-state geometry. The bond lengths and angles within the molecule are also determined during optimization, providing a detailed picture of its structure. For instance, the C=O and C=N bonds within the thiazinone ring exhibit lengths typical of double bonds, while the C-S and N-H bond lengths align with expected single bond values.

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and kinetic stability. The energy of the HOMO represents the ability to donate an electron, while the LUMO's energy indicates the ability to accept an electron.

The energy gap (ΔE) between the HOMO and LUMO is a significant parameter; a smaller gap suggests higher reactivity. DFT calculations show that for this compound, the HOMO is primarily localized on the anilino ring and the sulfur atom, indicating these are the main sites for electron donation. Conversely, the LUMO is distributed across the thiazinone ring, particularly around the carbonyl group (C=O) and the imine group (C=N), marking them as the likely electron-accepting regions.

Table 1: Calculated Frontier Molecular Orbital Energies

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.21 |

| ELUMO | -1.95 |

Global chemical descriptors, derived from HOMO and LUMO energies, provide quantitative measures of a molecule's stability and reactivity.

Electronegativity (χ): Defined as the negative of the chemical potential, it measures a molecule's ability to attract electrons.

Chemical Hardness (η): Calculated from the HOMO-LUMO gap, hardness represents the resistance to change in electron distribution. A higher value indicates greater stability and lower reactivity. The relatively large energy gap for this compound corresponds to a high chemical hardness, suggesting good stability.

Table 2: Calculated Global Chemical Descriptors

| Parameter | Value |

|---|---|

| Dipole Moment (µ) | 3.53 Debye |

| Electronegativity (χ) | 4.08 eV |

| Chemical Hardness (η) | 2.13 eV |

| Chemical Softness (S) | 0.23 eV⁻¹ |

For this compound, Fukui function analysis reveals:

Sites for Electrophilic Attack: The regions with the highest electron density, corresponding to the HOMO distribution, are the most probable sites. These include the nitrogen and sulfur atoms of the thiazinone ring and certain carbon atoms of the anilino ring.

Sites for Nucleophilic Attack: The areas most susceptible to receiving electrons are associated with the LUMO distribution. The carbonyl carbon atom (C4) in the thiazinone ring is identified as a primary site for nucleophilic attack.

Molecular Docking Simulations for Ligand-Target Interactions (Non-Clinical Focus)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor or target), such as a protein. This method is instrumental in understanding potential biological activity from a structural perspective, without a clinical context.

In silico docking studies have been performed on this compound and its derivatives against various protein targets to predict their binding affinity and mode of interaction. These studies calculate a binding energy score, where a more negative value typically indicates a more favorable and stable interaction.

When docked into the active sites of proteins, the molecule orients itself to maximize favorable interactions. Common interactions observed include:

Hydrogen Bonds: The N-H group of the anilino moiety and the carbonyl oxygen (C=O) of the thiazinone ring are frequently involved in forming hydrogen bonds with amino acid residues in the protein's active site.

Hydrophobic Interactions: The phenyl ring often engages in hydrophobic or π-π stacking interactions with aromatic amino acid residues like tyrosine, phenylalanine, or tryptophan.

The specific conformation of this compound within the active site is crucial for its binding efficiency. Docking simulations reveal how the molecule adapts its geometry, including the dihedral angle between its two rings, to fit snugly into the binding pocket of a target protein.

Characterization of Amino Acid Residues Involved in Ligand Binding

Computational docking and molecular modeling have been instrumental in identifying the key amino acid residues that interact with 1,3-thiazine derivatives at the active sites of various biological targets. These studies are crucial for understanding the specificity and affinity of these compounds as inhibitors or agonists.

For instance, in the development of antagonists for the P2Y2 receptor, a homology model was used to predict the binding pose of thiazine (B8601807) derivatives. The model suggested that these compounds occupy specific pockets within the receptor, with the terminal aryl groups interacting with basic amino acid residues in the extracellular space. nih.gov

In another example, studies on inhibitors of DprE1, an essential enzyme in Mycobacterium tuberculosis, have characterized the amino acid residues responsible for both covalent and non-covalent interactions with benzothiazinone derivatives. researchgate.net These interactions are critical for the potent inhibitory activity of these compounds.

Furthermore, molecular modeling of 1,4-benzothiazin-3(4H)-one derivatives as dopamine (B1211576) D2 receptor antagonists has revealed the importance of specific interactions. nih.gov Despite lacking a typically required protonatable nitrogen, it was proposed that the amide proton of the ligand could form a hydrogen bond with the carboxyl group of a crucial aspartic acid residue (Asp3.32) in the receptor's binding site. nih.gov

These computational approaches allow for the rational design of more potent and selective ligands by optimizing their interactions with specific amino acid residues within the target's binding pocket.

Mechanistic Insights into Enzyme Inhibition and Receptor Agonism

Theoretical and experimental studies have provided valuable mechanistic insights into how 1,3-thiazine derivatives exert their biological effects, whether through enzyme inhibition or receptor agonism.

A notable example is the discovery of 2-anilino-4-aryl-1,3-thiazoles, a closely related scaffold, as potent inhibitors of Valosin-containing protein (VCP/p97). nih.gov VCP is a key enzyme in the ubiquitin-proteasome system, and its inhibition by these compounds has implications for cancer therapy through the disruption of protein degradation pathways and the NF-kappa B signaling pathway. nih.gov

Derivatives of 1,3-thiazine have also been identified as inhibitors of neuraminidase, an enzyme crucial for the release of influenza virus particles from infected cells. researchgate.net The inhibitory activity of these compounds suggests their potential as antiviral agents. researchgate.net

In the realm of receptor agonism, 2-arylimino-5,6-dihydro-4H-1,3-thiazines have been characterized as agonists for the cannabinoid receptors CB1 and CB2. researchgate.net Structure-activity relationship studies have shown that modifications to the 1,3-thiazine core can modulate the affinity and selectivity for these receptors, which are involved in pain and inflammation signaling. researchgate.net

The following table summarizes the biological targets and mechanisms of action for various 1,3-thiazine derivatives:

Table 1: Biological Targets and Mechanisms of 1,3-Thiazine Derivatives| Derivative Class | Biological Target | Mechanism of Action |

|---|---|---|

| 2-Anilino-4-aryl-1,3-thiazoles | Valosin-containing protein (VCP/p97) | Enzyme Inhibition |

| 1,3-Thiazine derivatives | Neuraminidase | Enzyme Inhibition |

| 2-Arylimino-5,6-dihydro-4H-1,3-thiazines | Cannabinoid Receptors (CB1 & CB2) | Receptor Agonism |

| Benzothiazinones | DprE1 | Enzyme Inhibition |

| 1,4-Benzothiazin-3(4H)-one derivatives | Dopamine D2 Receptor | Receptor Antagonism |

Protonation Studies of 1,3-Thiazine Derivatives

Protonation plays a critical role in the reactivity and biological activity of 1,3-thiazine derivatives. Computational studies, particularly using Density Functional Theory (DFT), have been employed to examine the protonation of these molecules.

In studies related to corrosion inhibition, the protonation of various 1,3-thiazine derivatives was analyzed to understand their interaction with metal surfaces in acidic media. science.ph These calculations help in identifying the most likely sites for protonation, which in turn influences the adsorption mechanism and inhibitory efficiency of the compounds. science.ph The local reactivity, including sites for nucleophilic and electrophilic attacks, is often evaluated using Fukui functions. science.ph

The protonation of the 1,3-thiazine ring is also a key step in certain chemical reactions. For example, the acid-catalyzed dimerization of 2-alkyl-4H-1,3-thiazin-4-ones is initiated by the action of an acid, which implies a protonation event. jst.go.jp Similarly, proposed mechanisms for the synthesis of fused-ring systems containing a 1,3-thiazine moiety, such as pyrido[3,2-e] researchgate.netthiazin-4-ones, often involve protonation of the thiazine ring or its precursors to facilitate cyclization. mdpi.comnsf.gov

The following table lists the chemical compound names mentioned in this article:

Structure Activity Relationship Sar Studies and Mechanistic Biological Investigations of 2 Anilino 4h 1,3 Thiazin 4 One Analogs in Vitro, Non Clinical Focus

Methodologies for SAR Elucidation in 1,3-Thiazinone Research

The systematic evaluation of 1,3-thiazinone analogs relies on established medicinal chemistry strategies to decipher the relationship between chemical structure and biological function.

The core of SAR studies involves the rational design and synthesis of a library of analogs where specific parts of the 2-anilino-4H-1,3-thiazin-4-one scaffold are systematically altered. This often involves a multi-component reaction approach, which allows for the efficient generation of a diverse set of compounds. For instance, a common synthetic route involves the reaction of anilines, chloroacetyl chloride or 3-chloropropionyl chloride, and a lactam or sulfonamide to produce the final thiazinone derivatives. mdpi.com

Key areas of modification typically include:

The Anilino Moiety: Substituents on the phenyl ring of the anilino group are varied to explore the effects of electronics (electron-donating vs. electron-withdrawing groups) and sterics (size and shape of the substituent). nih.gov

The Thiazinone Ring: Modifications can include the introduction of different substituents or even the replacement of the thiazinone ring with other heterocyclic systems, such as 1,3-thiazole or 4-thiazolidinone (B1220212), to assess the importance of the core scaffold. nih.govnih.gov

Linker and Side Chains: The nature and length of any side chains attached to the core structure are also systematically altered to probe the binding pockets of target proteins.

Once a library of derivatives is synthesized, their biological activities are assessed through various in vitro assays. The data generated is then analyzed to establish correlations between specific structural features and the observed biological effects. For example, in the study of 1,3,4-thiadiazole (B1197879) derivatives as Abl tyrosine kinase inhibitors, molecular docking simulations were used to rationalize the SAR of the synthesized compounds. nih.gov Similarly, for 4-anilinoquinazolines as EGFR inhibitors, it was found that substitution at the 3-position of the anilino group with small lipophilic groups was preferred, and electron-donating groups on the quinazoline (B50416) moiety enhanced potency. nih.gov This process helps to build a pharmacophore model, which is a critical tool for designing more potent and selective compounds.

Mechanistic Studies on Specific Biological Targets (In Vitro)

In vitro studies have identified several biological targets for this compound analogs, highlighting their potential in various therapeutic areas.

Certain analogs of this compound have demonstrated activity against kinetoplastid parasites, such as Trypanosoma brucei, the causative agent of African trypanosomiasis. For instance, a pyridothiazinone derivative was found to inhibit the growth of T. brucei. researchgate.net The mechanism of action is thought to be related to the disruption of essential cellular processes in the parasite. Research into related compounds, such as nitrofuran derivatives, has shown potent trypanocidal activity, suggesting that specific structural motifs can be highly effective against these parasites. acs.org Iron chelators have also been shown to inhibit the growth of T. brucei in vitro, indicating that interference with iron metabolism could be a viable anti-trypanosomal strategy. nih.gov

The this compound scaffold has been shown to interact with a variety of enzymes, demonstrating its versatility as a template for inhibitor design.

Valosin-Containing Protein (VCP): 2-Anilino-4-aryl-1,3-thiazoles, which are structurally related to the thiazinone core, have been identified as potent inhibitors of VCP, an AAA ATPase involved in protein degradation. nih.gov These compounds exhibit low nanomolar potency and show clear SAR trends, making them promising candidates for the development of novel cancer therapeutics. nih.gov

Acetylcholinesterase (AChE): A series of benzothiazin-4-ones have been synthesized and evaluated as inhibitors of acetylcholinesterase, a key enzyme in the cholinergic nervous system and a target for Alzheimer's disease therapies. nih.gov The most potent compound in one study, 2-(4-chlorophenyl)-3-(3-(piperidin-1-yl)propyl)-2,3-dihydro-4H-benzo[e] researchgate.netacs.orgthiazin-4-one, exhibited an IC50 of 8.48 μM against AChE from the rat cortex. nih.gov SAR studies revealed that the nature of the substituents on the phenyl ring and the side chain at the N-3 position significantly influenced the inhibitory activity. nih.gov

Glucosamine-6-P Synthase: This enzyme is a target for antifungal agents. nih.govsemanticscholar.org While direct studies on this compound are limited, research on related heterocyclic compounds has shown that they can act as inhibitors. nih.gov For example, N3-(4-methoxyfumaroyl)-L-2,3-diaminopropanoic acid (FMDP) is a known inhibitor that acts as a glutamine analog. nih.gov The design of inhibitors often involves mimicking the transition state of the enzymatic reaction. nih.gov

Peptide Deformylase (PDF): PDF is an essential bacterial enzyme, making it an attractive target for new antibiotics. nih.gov Inhibitors of PDF have been shown to be active against a range of Gram-positive pathogens. nih.gov Although specific data on this compound is not available, the general class of heterocyclic compounds is being explored for PDF inhibition.

The 1,3-thiazinone scaffold has also been investigated for its interaction with G protein-coupled receptors, particularly the cannabinoid receptors CB1 and CB2.

Bicyclic imidazole-4-one derivatives, which incorporate a 1,3-thiazinone ring, have been identified as antagonists for GPR18 and GPR55, which are orphan GPCRs that interact with cannabinoid ligands. researchgate.net An extensive SAR study of these compounds helped to delineate the structural requirements for potent and selective antagonism. researchgate.net

Furthermore, research on other heterocyclic structures has revealed that it is possible to design ligands with high affinity and selectivity for the CB2 receptor. researchgate.net For example, certain 4-quinolone-3-carboxamides have been identified as potent and selective CB2 ligands. researchgate.net While not directly 2-anilino-4H-1,3-thiazin-4-ones, these studies demonstrate the potential for developing selective cannabinoid receptor modulators from related heterocyclic scaffolds.

Data Tables

Table 1: Inhibitory Activity of Benzothiazin-4-one Analogs against Acetylcholinesterase (AChE) Data sourced from a study on benzothiazin-4-one derivatives as AChE inhibitors. nih.gov

| Compound | Structure | IC50 (µM) - Cortex | IC50 (µM) - Hippocampus |

| 5Ad | 2-(4-chlorophenyl)-3-(2-morpholinoethyl)-2,3-dihydro-4H-benzo[e] researchgate.netacs.orgthiazin-4-one | 10.23 | 45.70 |

| 5Bd | 2-(4-chlorophenyl)-3-(3-(piperidin-1-yl)propyl)-2,3-dihydro-4H-benzo[e] researchgate.netacs.orgthiazin-4-one | 8.48 | 39.80 |

| 5Cd | 2-(4-chlorophenyl)-3-(2-(piperidin-1-yl)ethyl)-2,3-dihydro-4H-benzo[e] researchgate.netacs.orgthiazin-4-one | 11.48 | 51.28 |

Induction of Antioxidant Responses and Suppression of Oxidative Stress

Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects through antioxidant defenses. mdpi.comfrontiersin.org This imbalance can lead to cellular damage and is implicated in various diseases. mdpi.com Thiazolidinone derivatives, which share structural similarities with 2-anilino-4H-1,3-thiazin-4-ones, have been investigated for their antioxidant properties. nih.govmdpi.com

In vitro studies on thiazolidinone derivatives have demonstrated their potential to act as antioxidants. nih.govmdpi.com For instance, a study on new thiazolidinone derivatives of ibuprofen (B1674241) showed that cyclization of the parent acyl hydrazones into thiazolidin-4-ones enhanced antioxidant potential. mdpi.com The antioxidant activity of these compounds was assessed using assays such as DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging and ferric reducing antioxidant power (FRAP). nih.govmdpi.com Certain derivatives, particularly those with phenyl-functionalized benzylidene and amino-carbonyl functional domains, exhibited superior antioxidant activity. nih.gov For example, some synthesized thiazolidinone derivatives showed a radical scavenging ability comparable to that of vitamin E. mdpi.com The mechanism of protection against oxidative stress can involve the upregulation of antioxidant response enzymes. plos.org

The antioxidant capacity of these compounds is often linked to their chemical structure, with specific substitutions on the aromatic rings influencing their activity. nih.gov

Mechanistic Antimicrobial Activity Investigations (In Vitro)

The emergence of multidrug-resistant bacteria has underscored the need for new antimicrobial agents. wiley.com Heterocyclic compounds containing a 1,3-thiazine ring have been a focus of research due to their broad-spectrum antimicrobial activities. nih.gov

Derivatives of 1,3-thiazine have shown in vitro activity against both Gram-positive and Gram-negative bacteria. nih.govwiley.com For example, some novel hybrid 1,3-thiazine-1,3,5-triazine derivatives were found to be active against various microorganisms. wiley.comwiley.com The substitution pattern on the thiazine (B8601807) and associated phenyl rings plays a crucial role in determining the antibacterial potency. For instance, in a series of 2,3-substituted thiazolidin-4-one derivatives, compounds with chloro-substitutions demonstrated significant inhibition, while those with electron-donating groups like methyl and methoxy (B1213986) showed decreased activity against Gram-negative bacteria and were inactive against S. aureus. nanobioletters.com

Molecular docking studies have been employed to understand the probable mode of action, suggesting that these compounds may act by inhibiting essential bacterial processes like protein translation. wiley.comwiley.com

Table 1: In Vitro Antibacterial Activity of Selected Thiazine Derivatives

| Compound ID | Target Microorganism | Activity/Measurement | Source |

|---|---|---|---|

| Hybrid 1,3-thiazine-1,3,5-triazines (8c, 8f) | Gram-positive and Gram-negative bacteria | Active | wiley.comwiley.com |

| Chloro-substituted thiazolidin-4-ones (3, 8) | P. aeruginosa, S. typhi, S. aureus | Significant Inhibition | nanobioletters.com |

| Methyl/methoxy-substituted thiazolidin-4-ones (2, 5, 7, 10) | P. aeruginosa, S. typhi | Decreased Activity | nanobioletters.com |

Cryptococcus neoformans is a significant fungal pathogen, particularly in immunocompromised individuals, and is a leading cause of fungal meningitis. nih.gov Lomentospora prolificans is an emerging opportunistic fungus known for its intrinsic resistance to many antifungal drugs. mdpi.com Research into new antifungal agents is critical. Some analogs of 2,3-dihydro-4H-pyrido[3,2-e] mdpi.comeaspublisher.comthiazin-4-one have shown activity against both C. neoformans and L. prolificans. mdpi.comvt.edu

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a major global health issue, exacerbated by the rise of multidrug-resistant strains. easpublisher.com This has spurred the search for new antitubercular drugs. nih.gov Several 1,3-benzothiazin-4-one derivatives have been identified as a promising class of antitubercular agents. researchgate.net Some of these compounds have shown high activity, with the potential to act as inhibitors of essential mycobacterial enzymes. nih.govjapsonline.com For instance, certain benzothiazinone-linked 1,2,4-triazoles have demonstrated good antitubercular activity, with minimum inhibitory concentrations (MIC) as low as 12.5 μg/ml against M. tuberculosis H37Rv. japsonline.com These compounds are thought to target enzymes like DprE1, which is involved in the biosynthesis of the mycobacterial cell wall. japsonline.com

Table 2: In Vitro Antitubercular Activity of Selected Benzothiazinone Derivatives

| Compound Series | Target | MIC Range | Reference |

|---|---|---|---|

| Benzothiazinone linked 1,2,4-triazoles (5c, 5e, 6c) | M. tuberculosis H37Rv | 12.5 µg/ml | japsonline.com |

This table is for illustrative purposes and presents a summary of the data. For detailed information, the source should be consulted.

Other Mechanistic Biological Activities (In Vitro/Pre-Clinical)

The disruption of microtubule dynamics is a validated strategy in cancer chemotherapy. mdpi.com Microtubules, which are polymers of αβ-tubulin, are essential for cell division, and their inhibition can lead to cell cycle arrest and apoptosis. mdpi.com Several classes of compounds with structures related to this compound have been investigated as inhibitors of tubulin polymerization. mdpi.comnih.govrsc.org

For example, a series of 2-anilino-3-aroylquinolines were synthesized and showed significant cytotoxic activity against various human cancer cell lines, including HeLa, A549, and MCF-7. nih.gov Some of these compounds were found to inhibit tubulin polymerization with IC50 values in the low micromolar range. nih.gov Molecular docking studies suggest that these compounds bind to the colchicine (B1669291) binding site on β-tubulin. nih.gov This disruption of tubulin polymerization leads to cell cycle arrest in the G2/M phase, ultimately inducing apoptosis. nih.govrsc.org Similarly, 2-anilinonicotinyl linked 1,3,4-oxadiazoles and 2-anilino triazolopyrimidines have also been identified as potent inhibitors of tubulin polymerization with significant antiproliferative activities. mdpi.comrsc.org

In vitro studies on various cancer cell lines, such as HepG2 (liver), HCT116 (colon), and MCF-7 (breast), have demonstrated the cytotoxic potential of these compounds. oatext.comresearchgate.net The structure-activity relationship is critical, with substitutions on the anilino and other aromatic moieties significantly influencing the cytotoxic potency. unc.edu

Table 3: In Vitro Anticancer Activity of Selected Analogs

| Compound Series | Mechanism of Action | Cancer Cell Lines | IC50/GI50 Range | Reference |

|---|---|---|---|---|

| 2-Anilino-3-aroylquinolines | Tubulin Polymerization Inhibition | HeLa, DU-145, A549, MDA-MB-231, MCF-7 | 0.77 to 23.6 μM | nih.gov |

| 2-Anilino triazolopyrimidines | Tubulin Polymerization Inhibition | HeLa, A549, HT-29 | 30–240 nM | mdpi.com |

| 2-Anilinonicotinyl linked 1,3,4-oxadiazoles | Tubulin Polymerization Inhibition | Various human cancer cell lines | 4.57 to 97.09 μM | rsc.org |

This table is for illustrative purposes and summarizes data from the provided text. For specific values and experimental conditions, please refer to the original publications.

Anti-inflammatory Mechanisms

The anti-inflammatory properties of this compound analogs are a subject of ongoing research, with several in vitro studies highlighting their potential to modulate inflammatory pathways. Thiazine derivatives, in general, have been recognized for their anti-inflammatory activities, which are often attributed to their ability to interfere with various components of the inflammatory cascade. nih.govresearchgate.net

Structure-activity relationship (SAR) studies have begun to shed light on the specific molecular features that govern the anti-inflammatory effects of these compounds. For instance, in the broader class of 1,4-benzothiazine derivatives, modifications at the 4-position of the benzothiazine nucleus have been shown to cause distinguishable differences in their biological activities. wiley.com Derivatization of a carboxylic acid group in a (3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetic acid scaffold was found to increase anti-inflammatory activity. wiley.com This suggests that the nature of substituents on the thiazine ring system plays a crucial role in determining their anti-inflammatory potency.